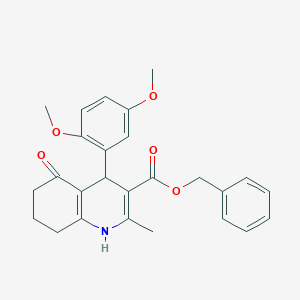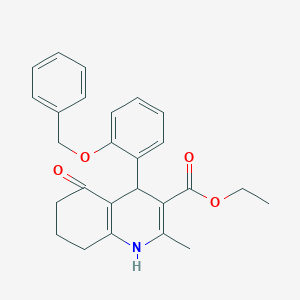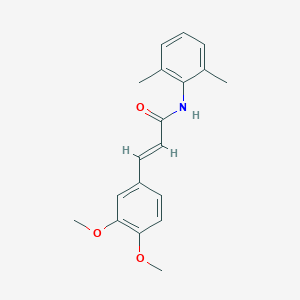![molecular formula C16H8IN3O4S B393836 2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE](/img/structure/B393836.png)
2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a thiazole moiety, and functional groups such as hydroxyl, iodine, and nitro, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. One common approach includes the condensation of 4-hydroxy-3-iodo-5-nitrobenzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst under controlled conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of azide-substituted derivatives.
科学的研究の応用
2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
作用機序
The mechanism of action of 2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
(2Z)-2-(4-hydroxy-3-bromo-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure but with a bromine atom instead of iodine.
(2Z)-2-(4-hydroxy-3-chloro-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-[(Z)-1-(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE imparts unique reactivity and potential for forming specific interactions that are not observed with its bromine or chlorine analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C16H8IN3O4S |
|---|---|
分子量 |
465.2g/mol |
IUPAC名 |
(2Z)-2-[(4-hydroxy-3-iodo-5-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H8IN3O4S/c17-9-5-8(6-12(14(9)21)20(23)24)7-13-15(22)19-11-4-2-1-3-10(11)18-16(19)25-13/h1-7,21H/b13-7- |
InChIキー |
OCRBPDYRGGEWNA-QPEQYQDCSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=C(C(=C4)I)O)[N+](=O)[O-])S3 |
異性体SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=C(C(=C4)I)O)[N+](=O)[O-])/S3 |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=C(C(=C4)I)O)[N+](=O)[O-])S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B393754.png)
![Ethyl 2-amino-4-(5-bromo-2-thienyl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393755.png)


![2-[(3,5-dimethylbenzyl)sulfanyl]-N'-[1-(4-ethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B393759.png)
![N'-[3-oxo-3-(2-thienyl)-1-(trifluoromethyl)propylidene]nicotinohydrazide](/img/structure/B393762.png)
![2-Amino-5-oxo-4-phenyl-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carboxylic acid methyl ester](/img/structure/B393765.png)
![2-[(3,5-dimethylbenzyl)sulfanyl]-N'-(4-ethoxybenzylidene)acetohydrazide](/img/structure/B393766.png)
![methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B393768.png)

![N-(3,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B393771.png)
![N'-(3,4-dimethoxybenzylidene)-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B393772.png)
![2-{4-Chloro-2-nitroanilino}-2-oxoethyl [(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B393775.png)

